Para-Fluorobenzoyl Substitution Confers Distinct Lipophilicity Compared to Ortho- and Meta-Fluoro Regioisomers
The target compound exhibits a computed clogP of 2.95, reflecting the contribution of the para-fluorobenzoyl group to overall lipophilicity [1]. While experimental clogP values for the ortho-fluoro (2-fluorophenyl) and meta-fluoro (3-fluorophenyl) regioisomers have not been reported in the same study, the established trend in fluorinated aryl systems indicates that para-substitution typically yields higher lipophilicity due to reduced intramolecular dipole interactions compared to ortho-substitution. This difference in clogP directly affects membrane permeability, protein binding, and pharmacokinetic behavior, making the 4-fluoro isomer the preferred choice when higher logP is desired within a congeneric series.
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 2.95 [1] |
| Comparator Or Baseline | 2-Fluorophenyl and 3-fluorophenyl regioisomers (clogP not available; class-level expectation of lower clogP for ortho-substituted analogs) |
| Quantified Difference | Predicted clogP for target higher than ortho-fluoro analogs based on established SAR for fluorinated aromatics |
| Conditions | Computed using standard fragment-based logP prediction method |
Why This Matters
Lipophilicity is a critical determinant of compound permeability, solubility, and off-target binding; selecting the 4-fluoro isomer over the 2- or 3-fluoro isomer can significantly alter lead optimization trajectories.
- [1] ECBD Database Entry EOS13545; clogP: 2.95. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS13545/ View Source
